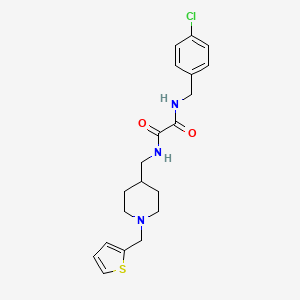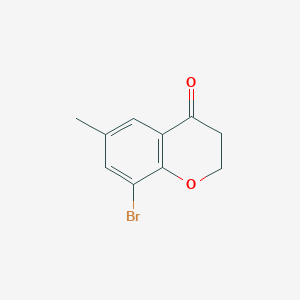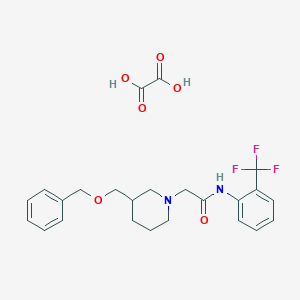
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The molecule also contains a trifluoromethyl group, which is often used in drug design to improve stability and lipophilicity.
Scientific Research Applications
Fluorescent Probes and Imaging Agents
The compound’s unique structure, incorporating both a piperidine moiety and a trifluoromethylphenyl group, makes it an excellent candidate for designing fluorescent probes and imaging agents. Researchers can modify this scaffold to create fluorescent dyes that selectively bind to specific cellular components, enabling visualization of biological processes in living cells and tissues .
Bioanalytical Tools for Glycan Binding Studies
The receptor-like ability of the phenyl boronic acid (PBA) moiety within this compound allows it to interact with glycan chains. Scientists have used PBA-BODIPY derivatives (derived from this compound) to study glycan-antibody interactions. Techniques like Quartz Crystal Microbalance (QCM) can measure the binding affinity of these tools to glycan domains of antibodies, aiding in glycoprotein research .
Organic Synthesis and Drug Development
Imidazo[1,2-a]pyrazine, a substructure present in this compound, acts as a versatile scaffold in organic synthesis. Researchers have exploited its reactivity to create novel derivatives with diverse biological activities. These compounds find applications in drug development, where their multifarious properties can be harnessed for therapeutic purposes .
Antiviral Agents
By modifying the trifluoromethylpiperidine moiety, scientists have synthesized derivatives with promising antiviral activity. These compounds could potentially inhibit viral replication or entry, making them valuable candidates for further investigation against specific viruses .
Medicinal Chemistry and Targeted Therapies
The trifluoromethylphenyl group contributes to the compound’s lipophilicity and binding affinity. Medicinal chemists can explore its potential as a scaffold for designing targeted therapies. By attaching specific functional groups, researchers may develop compounds that selectively interact with disease-related proteins or receptors .
Materials Science and Surface Modification
The benzyloxy group provides a handle for surface modification. Researchers can attach this compound to various substrates, creating functionalized surfaces for applications such as biosensors, drug delivery, or catalysis. The trifluoromethyl group’s electron-withdrawing nature may influence surface properties, making it an interesting avenue for materials science research .
properties
IUPAC Name |
oxalic acid;2-[3-(phenylmethoxymethyl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3N2O2.C2H2O4/c23-22(24,25)19-10-4-5-11-20(19)26-21(28)14-27-12-6-9-18(13-27)16-29-15-17-7-2-1-3-8-17;3-1(4)2(5)6/h1-5,7-8,10-11,18H,6,9,12-16H2,(H,26,28);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHLEZGRRMQCJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)NC2=CC=CC=C2C(F)(F)F)COCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((benzyloxy)methyl)piperidin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide oxalate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

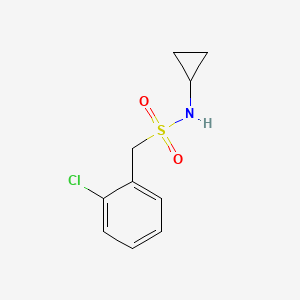
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2604607.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclopropanecarboxamide](/img/structure/B2604608.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2604609.png)
![(4-Methylthiophen-2-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2604612.png)
![2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2604613.png)
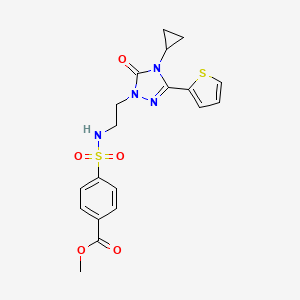
![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)

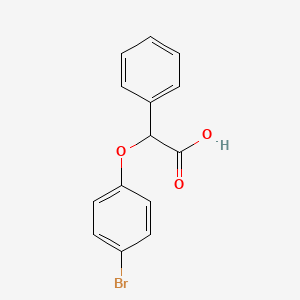
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
